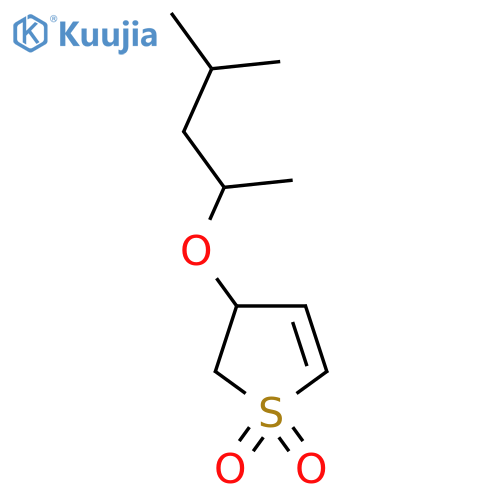

Cas no 1996779-01-1 (3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione)

3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

- EN300-1136680

- 1996779-01-1

- 3-[(4-methylpentan-2-yl)oxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione

-

- インチ: 1S/C10H18O3S/c1-8(2)6-9(3)13-10-4-5-14(11,12)7-10/h4-5,8-10H,6-7H2,1-3H3

- InChIKey: SGFSULHZXPVQES-UHFFFAOYSA-N

- SMILES: S1(C=CC(C1)OC(C)CC(C)C)(=O)=O

計算された属性

- 精确分子量: 218.09766561g/mol

- 同位素质量: 218.09766561g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 298

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- XLogP3: 1.6

3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1136680-5g |

3-[(4-methylpentan-2-yl)oxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

1996779-01-1 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1136680-1.0g |

3-[(4-methylpentan-2-yl)oxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

1996779-01-1 | 1g |

$986.0 | 2023-06-09 | ||

| Enamine | EN300-1136680-0.25g |

3-[(4-methylpentan-2-yl)oxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

1996779-01-1 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| Enamine | EN300-1136680-5.0g |

3-[(4-methylpentan-2-yl)oxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

1996779-01-1 | 5g |

$2858.0 | 2023-06-09 | ||

| Enamine | EN300-1136680-0.5g |

3-[(4-methylpentan-2-yl)oxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

1996779-01-1 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1136680-10.0g |

3-[(4-methylpentan-2-yl)oxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

1996779-01-1 | 10g |

$4236.0 | 2023-06-09 | ||

| Enamine | EN300-1136680-10g |

3-[(4-methylpentan-2-yl)oxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

1996779-01-1 | 95% | 10g |

$4236.0 | 2023-10-26 | |

| Enamine | EN300-1136680-0.1g |

3-[(4-methylpentan-2-yl)oxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

1996779-01-1 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1136680-2.5g |

3-[(4-methylpentan-2-yl)oxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

1996779-01-1 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1136680-0.05g |

3-[(4-methylpentan-2-yl)oxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

1996779-01-1 | 95% | 0.05g |

$827.0 | 2023-10-26 |

3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione 関連文献

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dioneに関する追加情報

Introduction to 3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione (CAS No. 1996779-01-1)

3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione, identified by its CAS number 1996779-01-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a thiophene core with functional groups that make it a promising candidate for further exploration in drug discovery and development. The structural integrity of this molecule, combined with its unique chemical properties, positions it as a subject of considerable academic and industrial relevance.

The molecular structure of 3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione encompasses a thiophene ring system substituted with an oxyalkyl chain derived from 4-methylpentan-2-yloxy. This configuration introduces both steric and electronic influences that can modulate the compound's reactivity and biological activity. The presence of a 1,1-dione moiety further enhances its potential as a pharmacophore, offering multiple sites for interaction with biological targets.

In recent years, there has been growing interest in thiophene derivatives due to their demonstrated efficacy in various therapeutic applications. The structural motif of thiophene is widely recognized for its role in antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern in 3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione aligns with this trend, making it an attractive scaffold for medicinal chemists seeking novel bioactive molecules.

One of the most compelling aspects of this compound is its potential to serve as a precursor for more complex derivatives. The flexibility offered by the 4-methylpentan-2-yloxy side chain allows for diverse chemical modifications, enabling researchers to fine-tune its pharmacological profile. Such adaptability is crucial in the drug discovery process, where optimizing potency, selectivity, and pharmacokinetic properties are paramount.

Recent studies have highlighted the importance of thiophene-based compounds in addressing unmet medical needs. For instance, derivatives of thiophene have shown promise in inhibiting enzymes involved in cancer progression and inflammation. The dione group in 3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione may contribute to its ability to interact with biological targets through hydrogen bonding or redox chemistry, further enhancing its therapeutic potential.

The synthesis of 3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione presents an intriguing challenge for synthetic chemists. The construction of the thiophene ring system followed by the introduction of the oxyalkyl chain requires careful planning to ensure high yield and purity. Advances in synthetic methodologies have made it increasingly feasible to access complex heterocyclic compounds like this one, paving the way for more comprehensive structural exploration.

In the context of drug discovery pipelines, 3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione could be evaluated for its activity against various disease-related targets. Its unique structural features may enable it to modulate pathways that are otherwise difficult to target with conventional small molecules. This underscores the importance of exploring novel chemical entities like this one to expand the arsenal of therapeutic options available.

The computational modeling of 3-(4-methylpentan-2-yloxy)-substituted thiophenes has also gained traction as a tool for rational drug design. By leveraging computational techniques such as molecular docking and quantum mechanics simulations, researchers can predict how this compound might interact with biological macromolecules. Such insights can guide experimental efforts and accelerate the identification of lead compounds for further development.

The pharmacokinetic profile of any potential drug candidate is critical to its success in clinical settings. While initial assessments suggest that 3-(4-methylpentan-oxy)-thiophene derivatives may exhibit favorable properties such as solubility and metabolic stability, further studies are needed to confirm these hypotheses. Understanding how the body processes these compounds will be essential in determining their suitability for therapeutic use.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for maximizing the therapeutic potential of compounds like 3-(4-methylpentan-oxy)-thiophene diones. Such partnerships can facilitate rapid translation from laboratory discovery to clinical application by pooling resources and expertise. The interdisciplinary nature of modern drug discovery necessitates such collaborations to navigate the complexities involved in bringing new medicines to patients.

Looking ahead, the continued investigation into thiophene-based bioactive molecules holds promise for addressing a wide range of health challenges. The versatility inherent in structures like 3-(4-methylpentan-oxy)-2-hydroxy-thiophene diones makes them valuable tools for exploring new therapeutic modalities. As research progresses, it is likely that more derivatives will be synthesized and evaluated, further elucidating their potential applications.

1996779-01-1 (3-(4-methylpentan-2-yl)oxy-2,3-dihydro-1lambda6-thiophene-1,1-dione) Related Products

- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)

- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)

- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)

- 2034275-86-8(N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl-2-(thiophen-3-yl)acetamide)

- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)

- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)

- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

- 786617-12-7(AHU-377(Sacubitril))

- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)